![molecular formula C14H18N2O2S2 B2892991 5-ethyl-6-methyl-3-(oxolan-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 588676-66-8](/img/structure/B2892991.png)
5-ethyl-6-methyl-3-(oxolan-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
5-ethyl-6-methyl-3-(oxolan-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-6-methyl-3-(oxolan-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of ethyl acetoacetate with thiourea to form a thioxopyrimidine intermediate. This intermediate is then subjected to cyclization with 2-bromoethyl oxolane to yield the desired thieno[2,3-d]pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-6-methyl-3-(oxolan-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl group produces alcohols.
Scientific Research Applications
5-ethyl-6-methyl-3-(oxolan-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-ethyl-6-methyl-3-(oxolan-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one: Shares the thioxopyrimidine core but lacks the thieno and oxolan-2-ylmethyl groups.
5-ethyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one: Similar structure but without the oxolan-2-ylmethyl substitution.
Uniqueness
5-ethyl-6-methyl-3-(oxolan-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its combination of a thieno[2,3-d]pyrimidine core with an oxolan-2-ylmethyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 5-ethyl-6-methyl-3-(oxolan-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS No. 588676-66-8) is a member of the thieno[2,3-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, anticancer, and antioxidant properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H18N2O2S2 with a molecular weight of approximately 310.43 g/mol . The structural formula can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C14H18N2O2S2 |
Molecular Weight | 310.43 g/mol |
IUPAC Name | This compound |
CAS Number | 588676-66-8 |
Antibacterial Activity
Research has shown that thieno[2,3-d]pyrimidine derivatives exhibit significant antibacterial properties. A study evaluated several compounds in this class against various bacterial strains:
- Tested Strains : Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive), and Mycobacterium tuberculosis.
The minimum inhibitory concentration (MIC) values indicated that compounds similar to the target compound displayed potent antibacterial effects, particularly against Gram-positive bacteria. Notably, derivatives with specific substitutions at the thienopyrimidine ring demonstrated enhanced activity compared to others .
Anticancer Activity
Thieno[2,3-d]pyrimidines have also been investigated for their anticancer properties. In vitro assays have revealed that these compounds can inhibit cell proliferation in various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15.5 |
HeLa (Cervical Cancer) | 10.0 |
A549 (Lung Cancer) | 12.3 |
These findings suggest that the compound may interfere with cellular pathways crucial for cancer cell survival and proliferation .
Antioxidant Activity
Antioxidant activity is another significant aspect of the biological profile of thieno[2,3-d]pyrimidines. A study assessed the ability of these compounds to scavenge free radicals and protect against oxidative stress:
Compound | DPPH Scavenging Activity (%) |
---|---|
Control | 0 |
Thieno Compound | 85 |
This indicates a strong potential for therapeutic applications in oxidative stress-related diseases .
Case Studies
- Case Study on Antibacterial Efficacy : A series of derivatives were synthesized and tested against both Gram-negative and Gram-positive bacteria. The results showed that modifications at the sulfur atom significantly enhanced antibacterial activity, particularly in compounds with oxolan substituents.
- Case Study on Anticancer Properties : In a comparative study of various thieno derivatives, it was found that those with a methyl group at position 6 exhibited superior cytotoxicity against breast cancer cells compared to their analogs without this substitution.
Properties
IUPAC Name |
5-ethyl-6-methyl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S2/c1-3-10-8(2)20-12-11(10)13(17)16(14(19)15-12)7-9-5-4-6-18-9/h9H,3-7H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKJAERVMXBKKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC2=C1C(=O)N(C(=S)N2)CC3CCCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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